molecular formula C17H16O3 B3849279 2-(4-isopropylbenzoyl)benzoic acid CAS No. 7471-33-2

2-(4-isopropylbenzoyl)benzoic acid

Cat. No.: B3849279
CAS No.: 7471-33-2
M. Wt: 268.31 g/mol
InChI Key: NNTBAICEOKELNU-UHFFFAOYSA-N
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Description

2-(4-Isopropylbenzoyl)benzoic acid is a compound of significant interest in the field of organic chemistry It is known for its unique structure, which includes a benzoyl group attached to a benzoic acid moiety with an isopropyl substituent on the benzoyl ring

Mechanism of Action

While the exact mechanism of action of 2-(4-isopropylbenzoyl)benzoic acid is not fully understood, it is known that benzoic acid derivatives are conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Safety and Hazards

The safety data sheet for a similar compound, 4-isopropylbenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing the dust, to wear protective gloves/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study and use of 2-(4-isopropylbenzoyl)benzoic acid are vast. It has been used as a precursor to construct a novel series of phthalazinones bearing various valuable functional groups . These phthalazinones have shown significant biological activities and pharmacological properties , suggesting potential future applications in the development of new drugs and treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-isopropylbenzoyl)benzoic acid typically involves the Friedel-Crafts acylation of cumene (isopropylbenzene) with phthalic anhydride. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions . The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring of cumene to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar Friedel-Crafts acylation techniques. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Isopropylbenzoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-(4-Isopropylbenzoyl)benzoic acid is unique due to its dual aromatic rings and the presence of both isopropyl and benzoyl groups. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2-(4-propan-2-ylbenzoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-3-4-6-15(14)17(19)20/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTBAICEOKELNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323321
Record name 2-(4-isopropylbenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-33-2
Record name NSC403579
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-isopropylbenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 16 g (0.11 mol) phthalic anhydride, 30 g (0.22 mol) aluminum chloride and 12 g (0.10 mol) isopropylbenzene in 120 mL carbon disulfide was refluxed for 7 h in a water bath. The carbon sulfide was then removed by distillation. A dilute HCl solution (100 mL, 1.2N) was then added slowly to the remaining residue. The aqueous phase was decanted to yield a sticky solid. Na2CO3 aqueous solution (500 mL, 15%) was added slowly to the residue which resulted in considerable foaming. The solution was heated and the resultant solution was filtered to remove the undissolved material. The filtrate was acidified with conc. HCl to give an oily layer which was extracted with diethylether. The diethylether layer was dried with MgSO4, filtered and then the diethylether was removed by rotary evaporation to yield a cream-colored solid. The product was recrystallized from a 33/66 (v/v) mixture of toluene and pentane (17 g, 64%) mp 126°-127° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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